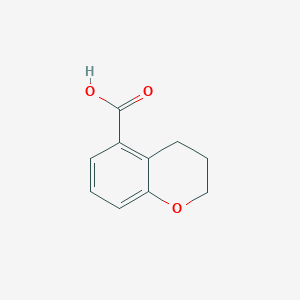
Chroman-5-carboxylic acid
Übersicht
Beschreibung
Chroman-5-carboxylic acid is a compound with the molecular formula C10H10O3 . It is also known by other names such as Chromane-5-carboxylic acid, 3,4-dihydro-2H-chromene-5-carboxylic acid, and 2H-1-Benzopyran-5-carboxylic acid . The molecular weight of this compound is 178.18 g/mol .
Synthesis Analysis
The synthesis of Chroman-5-carboxylic acid and its derivatives has been a subject of research. One study describes the synthesis of highly substituted chromans and isochromans using carbohydrates as starting materials . The approach makes use of a Pd-catalyzed domino reaction .
Molecular Structure Analysis
The molecular structure of Chroman-5-carboxylic acid includes a benzene ring attached to a pyran system . The IUPAC name for this compound is 3,4-dihydro-2H-chromene-5-carboxylic acid . The InChIKey for this compound is GOHXEALVTBUNGX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Chroman-5-carboxylic acid has several computed properties. It has a molecular weight of 178.18 g/mol, an XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1, an exact mass of 178.062994177 g/mol, and a topological polar surface area of 46.5 Ų .
Wissenschaftliche Forschungsanwendungen
Pd-Catalysed C–H Functionalisation of Free Carboxylic Acids
Chroman-5-carboxylic acid, like other carboxylic acids, plays a significant role in Pd-catalysed proximal and distal C–H activation reactions . These reactions are particularly important in the pharmaceutical and agrochemical industries . The coordinating ability of carboxylic acids has been overlooked for a long time, but recent research has highlighted their versatile role .
Stereochemistry of Chiral 2-Substituted Chromanes
Chroman-5-carboxylic acid is a type of 2-substituted chromane, which is a crucial substructure in organic synthesis and appears in numerous natural products . The stereochemistry at C2 of chiral 2-substituted chromanes has been investigated through data mining, quantum-chemical calculations using density functional theory (DFT), and mechanistic analyses .
Applications in Organic Synthesis
Carboxylic acids, including Chroman-5-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .
Visible-Light Synthesis of 4-Substituted-Chroman-2-Ones
Chroman-5-carboxylic acid can be used in the visible-light synthesis of 4-substituted-chroman-2-ones . This process exemplifies the unique application of free carboxylic-acid-activated olefins in a radical transformation .
Medical and Pharmaceutical Applications
Carboxylic acids, including Chroman-5-carboxylic acid, have significant applications in the medical field and pharmacy . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanomaterials
Carboxylic acids are used in the modification of the surface of nanomaterials . This includes Chroman-5-carboxylic acid, which can be used to modify the surface of nanoparticles and nanostructures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXEALVTBUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

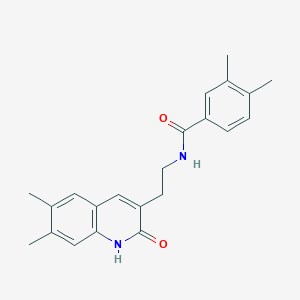
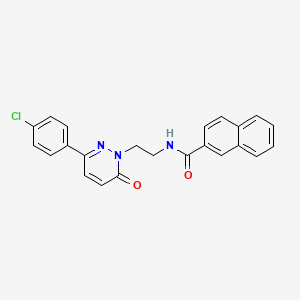
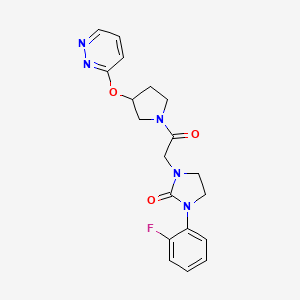
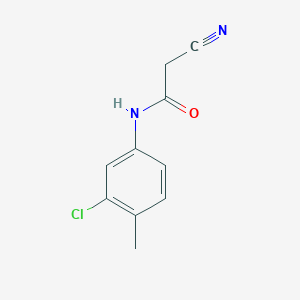
![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)




![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)
